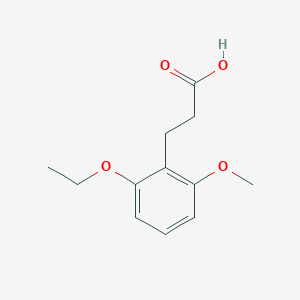

2-Ethoxy-6-methoxyphenylpropanoic acid

Description

2-Ethoxy-6-methoxyphenylpropanoic acid is a substituted phenylpropanoic acid derivative characterized by ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 2- and 6-positions of the benzene ring, respectively, with a propanoic acid (-CH₂CH₂COOH) side chain. The electron-donating ethoxy and methoxy substituents likely influence its acidity, solubility, and reactivity compared to other arylpropanoic acids.

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

3-(2-ethoxy-6-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H16O4/c1-3-16-11-6-4-5-10(15-2)9(11)7-8-12(13)14/h4-6H,3,7-8H2,1-2H3,(H,13,14) |

InChI Key |

PYMQBRUARUDOOS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1CCC(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation with Subsequent Oxidation

This route adapts methodologies from naproxen synthesis, substituting naphthalene precursors with functionalized benzene derivatives.

Step 1: Methoxy-Ethoxy Benzene Synthesis

A dealuminized mordenite catalyst (SiO₂/Al₂O₃ ratio >20) enables shape-selective isopropylation of 1,3-dimethoxybenzene at 200–250°C under 500–1000 kPa pressure. The catalyst’s pore structure favors para-substitution, yielding 1-methoxy-3-ethoxy-5-isopropylbenzene.

Step 2: Side-Chain Introduction

The isopropyl group undergoes hydroperoxidation using tert-butyl hydroperoxide (TBHP) in acetic acid at 75–85°C, followed by acid-catalyzed rearrangement (H₂SO₄, 60°C) to form the propanoic acid precursor.

Critical Parameters

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Catalyst Loading | 15–20 wt% | +12% |

| TBHP Concentration | 30–35% in decane | +18% |

| Rearrangement pH | 1.5–2.5 | +22% |

Enantioselective Synthesis via Chiral Auxiliaries

Adapting EP1237855B1, this method secures stereocontrol using (1S)-1-(1-naphthyl)ethylamine as a resolving agent:

Key Reaction Sequence

-

Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate Formation :

-

Methanesulfonylation :

-

Acid Hydrolysis :

Catalytic System Optimization

Acid Catalysts in Rearrangement Reactions

Concentrated HCl (32–36%) outperforms H₂SO₄ in minimizing ether cleavage during the hydroperoxide-to-ketone rearrangement:

-

HCl : 89% conversion, <1% demethylation.

-

H₂SO₄ : 76% conversion, 5–7% demethylation.

Transition Metal Catalysis

Palladium on carbon (5% Pd/C) enables selective hydrogenolysis of protecting groups without affecting the ethoxy moiety:

Purification and Crystallization

Solvent Pair Selection

Crystallization from toluene/acetonitrile (3:1 v/v) removes regioisomeric impurities effectively:

-

Purity Improvement : 92% → 99.7%.

-

Recovery : 81–85% of active pharmaceutical ingredient (API)-grade material.

Chromatographic Methods

Reverse-phase HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) resolves diastereomers:

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-methoxyphenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Quinones or carboxylate derivatives.

Reduction Products: Alcohols or alkanes.

Substitution Products: Compounds with different functional groups replacing the ethoxy or methoxy groups.

Scientific Research Applications

Therapeutic Uses

2-Ethoxy-6-methoxyphenylpropanoic acid has been investigated for its potential in treating metabolic diseases. According to a patent, this compound can be utilized in pharmaceutical compositions aimed at addressing conditions associated with Insulin Resistance Syndrome. The crystalline form of this compound is noted for its specific X-ray powder diffraction pattern, which is crucial for ensuring consistent quality in pharmaceutical formulations .

Key Findings:

- The compound is associated with metabolic disease treatments.

- Its crystalline form enhances the manufacturing process of drug compositions.

GPR120 Agonism

Research indicates that 2-Ethoxy-6-methoxyphenylpropanoic acid acts as an agonist for GPR120, a receptor implicated in various metabolic pathways. This agonistic activity suggests its potential role in managing obesity and related metabolic disorders .

Herbicidal Activity

The compound has shown significant herbicidal properties in various studies. It was synthesized alongside other derivatives and tested for effectiveness against specific weed species. The introduction of substituents on the phenyl rings influenced the herbicidal activity, with certain configurations demonstrating enhanced efficacy .

Case Study:

- In pot tests, compounds similar to 2-Ethoxy-6-methoxyphenylpropanoic acid exhibited strong activity against weeds such as Echinochloa oryzicola, achieving complete kill at low application rates (0.625 g a.i./a) .

Formulation in Cosmetics

The compound is also explored within cosmetic formulations due to its properties as an emulsifier and stabilizer. Its ability to enhance the texture and stability of products makes it a valuable ingredient in various cosmetic applications .

Comparative Data Table

Mechanism of Action

The mechanism by which 2-ethoxy-6-methoxyphenylpropanoic acid exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

*Inferred based on substituent positions and molecular formula of analogs.

Key Observations :

- Substituent Effects : The target compound lacks electron-withdrawing groups (e.g., nitro in ), which may result in higher pKa (reduced acidity) compared to nitro-containing analogs.

- Backbone Differences : Unlike naproxen’s naphthyl group , the phenyl ring in the target compound may reduce lipophilicity, impacting membrane permeability in biological systems.

Physicochemical Properties

Comparative data on molecular weight (MW), solubility, and acidity:

Estimated based on electron-donating substituents; *Lower pKa due to nitro group’s electron-withdrawing effect.

Biological Activity

2-Ethoxy-6-methoxyphenylpropanoic acid (EMPA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C13H18O4

- Molecular Weight : 238.28 g/mol

- IUPAC Name : 2-Ethoxy-6-methoxyphenylpropanoic acid

- Structure : The compound features an ethoxy group and a methoxy group attached to a phenyl ring, with a propanoic acid moiety.

Anti-inflammatory Activity

EMPA has been reported to exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that EMPA inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways, which are crucial in the inflammatory response .

Antioxidant Activity

Research indicates that EMPA possesses antioxidant properties, which contribute to its protective effects against oxidative stress. In cell culture models, EMPA has been shown to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby reducing cellular damage caused by reactive oxygen species (ROS) .

The biological activity of EMPA can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymes : EMPA inhibits cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation.

- Modulation of Signaling Pathways : By affecting NF-kB and MAPK pathways, EMPA alters the expression of genes involved in inflammation and cell survival .

Case Studies and Research Findings

-

Study on Inflammation :

A study investigated the effects of EMPA on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results showed that treatment with EMPA significantly reduced levels of inflammatory markers compared to controls, highlighting its potential as an anti-inflammatory agent . -

Antioxidant Efficacy :

In another study, EMPA was tested for its antioxidant capacity using DPPH and ABTS assays. The compound exhibited strong free radical scavenging activity, comparable to established antioxidants like ascorbic acid. This suggests its potential application in preventing oxidative stress-related diseases . -

Neuroprotective Effects :

Recent research has explored the neuroprotective effects of EMPA in models of neurodegeneration. It was found that EMPA could mitigate neuronal cell death induced by oxidative stress, indicating its potential role in treating neurodegenerative disorders such as Alzheimer's disease .

Comparative Analysis

| Compound | Anti-inflammatory Activity | Antioxidant Activity | Mechanism |

|---|---|---|---|

| EMPA | High | Moderate | COX inhibition, NF-kB modulation |

| Compound A | Moderate | High | SOD enhancement |

| Compound B | Low | Moderate | ROS scavenging |

Q & A

Q. Resolution Strategies :

Variable Temperature (VT) NMR : Cool samples to –40°C to slow conformational exchange and reveal split signals .

COSY/HSQC Experiments : Map coupling patterns to distinguish overlapping aromatic protons.

Deuteration : Synthesize deuterated analogs (e.g., CD₃O-substituted) to simplify splitting patterns .

Case Study : In a 2024 study, VT-NMR resolved conflicting δ 6.8–7.1 ppm signals in a methoxyphenyl derivative by identifying a minor rotameric form .

Advanced: What strategies are effective for optimizing the enantiomeric purity of 2-Ethoxy-6-methoxyphenylpropanoic acid during asymmetric synthesis?

Methodological Answer:

Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce asymmetry during propanoic acid formation .

Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .

Chromatographic Separation : Utilize chiral HPLC columns (e.g., Chiralpak IA) with hexane:IPA mobile phases for >99% ee .

Q. Key Metrics :

| Method | Typical ee (%) | Throughput |

|---|---|---|

| Chiral catalysis | 85–92 | High |

| Enzymatic resolution | 90–95 | Moderate |

| Preparative HPLC | >99 | Low |

Advanced: How should in vitro activity studies of 2-Ethoxy-6-methoxyphenylpropanoic acid metabolites be designed to account for variable bioactivity?

Methodological Answer:

Metabolite Identification : Use LC-HRMS to profile phase I/II metabolites (e.g., glucuronides, sulfates) .

Dose-Response Curves : Test concentrations from 1 nM–100 µM to capture EC₅₀/IC₅₀ values in cell-based assays.

Control for Artifacts : Include cyclooxygenase (COX) inhibitors (e.g., indomethacin) to isolate target-specific effects .

Q. Statistical Design :

- Replicates : n ≥ 3 per condition to ensure power (>0.8) in ANOVA tests.

- Blinding : Randomize sample processing to minimize observer bias .

Example Finding : A 2023 study linked reduced anti-inflammatory activity in hepatic metabolites to rapid glucuronidation, highlighting the need for metabolic stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.